molecular formula C15H8O2 B1209990 5h-Phenanthro[4,5-bcd]pyran-5-one CAS No. 23702-49-0

5h-Phenanthro[4,5-bcd]pyran-5-one

Cat. No. B1209990
CAS RN: 23702-49-0
M. Wt: 220.22 g/mol
InChI Key: SJXDHZGVKPNCHK-UHFFFAOYSA-N
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Description

5h-Phenanthro[4,5-bcd]pyran-5-one is a chemical compound with a decided structure . The molecular formula is C15H6[N+]2O4[O-]2 . It has a molecular weight of 310.221 . There are different variants of this compound, such as 3,8-Dinitro-5H-phenanthro[4,5-bcd]pyran-5-one and 2,6-dihydroxy-7,8-dimethoxy-5H-Phenanthro[4,5-bcd]pyran-5-one .


Synthesis Analysis

The synthesis of 5h-Phenanthro[4,5-bcd]pyran-5-one has been described in various studies . For instance, the synthesis of 2,6-dihydroxy-7,8-dimethoxy-9,10-dihydro-5H-phenanthro[4,5-bcd]pyran-5-one (coeloginin), a natural product isolated from the orchid Coelogyne cristata, involved the treatment of methyl 9,10-dihydro-5,7-di-isopropoxy-1,2,3-trimethoxyphenanthrene-4-carboxylate with boron trichloride .


Molecular Structure Analysis

The molecular structure of 5h-Phenanthro[4,5-bcd]pyran-5-one is well-defined . The InChI key is NTBXLKYDPVWUIK-UHFFFAOYSA-N . The SMILES representation is [O-]N+c1ccc2c3c1ccc1ccc(N+[O-])c(oc2=O)c31 .

Scientific Research Applications

Isolation and Structural Elucidation

5H-Phenanthro[4,5-bcd]pyran-5-one derivatives have been isolated from various natural sources, particularly orchids. For instance, derivatives such as 3-methoxy-2,7-dihydroxy-5H-phenanthro[4,5-bcd]pyran and 2,3,7-trihydroxy-5H-phenanthro[4,5-bcd]pyran were isolated from Phalaenopsis equestri and their chemical structures were elucidated through spectroscopic analyses (NMR, MS, etc.) (Manako et al., 2001).

Potential Anticancer Activity

Some derivatives of 5H-Phenanthro[4,5-bcd]pyran-5-one have shown promising results in cancer research. A study reported the isolation of new phenanthrene derivatives from Pholidota chinensis, including 2,3,7-trihydroxy-5H-phenanthro[4,5-bcd]pyran, which exhibited significant cytotoxicity against MCF-7 cancer cell lines (Wang et al., 2021).

Chemical Synthesis and Transformation

Research has been conducted on the chemical synthesis and transformation of 5H-Phenanthro[4,5-bcd]pyran-5-one derivatives. For example, the superoxide oxidation of certain dihydrodiols resulted in the production of known lactones, including 3-nitro-5H-phenanthro[4,5-bcd]pyran-5-one, highlighting the chemical versatility and potential for synthetic manipulation of these compounds (Abdel-Baky et al., 1991).

Novel Derivatives and Chemical Studies

There is ongoing research into discovering novel derivatives of 5H-Phenanthro[4,5-bcd]pyran-5-one and understanding their chemical properties. Studies have led to the identification of new compounds with unique structures, such as agrostophyllol and isoagrostophyllol from Agrostophyllum callosum, contributing to the broader understanding of phenanthropyran chemistry (Majumder et al., 1999).

properties

IUPAC Name

2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),9,11(15),12-heptaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O2/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(17-15)14(10)13(9)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXDHZGVKPNCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC4=CC=CC(=C43)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178367
Record name 5-Phenanthro(4,5-bcd)pyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5h-Phenanthro[4,5-bcd]pyran-5-one

CAS RN

23702-49-0
Record name 5H-Phenanthro[4,5-bcd]pyran-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23702-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenanthro(4,5-bcd)pyran-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023702490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenanthro(4,5-bcd)pyran-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Naphtho[8,1,2-cde]chromen-5-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22VN2N7W2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
K El-Bayoumy, SS Hecht - Mutation Research/Genetic Toxicology, 1986 - Elsevier
The mutagenic activities toward S. typhimurium strains TA98 and TA100 of K-region derivatives of 1-nitropyrene and pyrene were determined. The compounds tested were trans-4,5-…
Number of citations: 29 www.sciencedirect.com
JN Pitts Jr, DM Lokensgard, W Harger, TS Fisher… - Mutation Research …, 1982 - Elsevier
Materials and methods Ten 8× 10-inch hi-vol filters loaded with diesel exhaust particulate matter were obtained from the EPA Health Effects Research Laboratory in Cincinnati, OH. The …
Number of citations: 256 www.sciencedirect.com
PL Majumder, S Lahiri, N Mukhoti - Phytochemistry, 1996 - Elsevier
The orchid Agrostophyllum khasiyanum, which earlier yielded agrostophyllin (7-hydroxy-2,6-dimethoxy-5H-phenanthro[4,5-bcd]pyran), on further chemical investigation has now …
Number of citations: 26 www.sciencedirect.com
S Abdel-Baky, C Sotiriou-Leventis, RW Giese - Tetrahedron, 1991 - Elsevier
KO 2 oxidation of cis -4,5-dihydro-4,5-dihydroxy-3-nitropyrene, 1 gives the known lactone, 3-nitro-5H-phenanthro[4,5-bcd]pyran-5-one, 2 . Similarly the analogous 4,5-dihydrodiol, 3 , …
Number of citations: 12 www.sciencedirect.com
AK Roy, K El-Bayoumy, SS Hecht - Carcinogenesis, 1988 - academic.oup.com
The metabolism of K-region derivatives of 1-nitropyrene was studied in order to provide insight into factors that may contribute to their mutagenic activities and to obtain information on …
Number of citations: 4 academic.oup.com
PL Majumder, DC Maiti - Phytochemistry, 1991 - Elsevier
Isoflaccidinin and isooxoflaccidin, new phenanthropyrone derivatives, isolated from the orchid Coelogyne flaccida were shown to be 2,7-dihydroxy-6-methoxy-5H-phenanthro [4,5-bcd] …
Number of citations: 20 www.sciencedirect.com
SA Glover, SL Golding, A Goosen… - Journal of the Chemical …, 1981 - pubs.rsc.org
Biphenyl-2-carboxyl radicals generated by homolysis of acyl hypoiodites cyclise intramolecularly giving mainly δ-lactones through Ar2-6 cyclisation. 2′-Alkoxybiphenyl-2-carboxyl …
Number of citations: 27 pubs.rsc.org
K El-Bayoumy, P Villucci, AK Roy, SS Hecht - Carcinogenesis, 1986 - academic.oup.com
The synthesis of potential metabolites of 1-nitropyrene, resulting from oxidation at the K-regions, is described. Reaction of 1-nitropyrene with O s O 4 gave the cis -4, 5- and 9, 10-di-…
Number of citations: 13 academic.oup.com
PL Majumder, S Banerjee, DC Maiti, S Sen - Phytochemistry, 1995 - Elsevier
Callosin and callosinin, two new stilbenoids, were isolated from the orchid Agrostophyllum callosum, which also afforded, 4-hydroxy-3,5-dimethoxybenzoic acid, orchinol, 6-…
Number of citations: 50 www.sciencedirect.com
MV Sargent, E Stanojevic - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
The synthesis of 2,6-dihydroxy-7,8-dimethoxy-9,10-dihydro-5H-phenanthro[4,5-bcd]pyran-5-one (coeloginin)(1), a natural product isolated from the orchid Coelogyne cristata, is …
Number of citations: 3 pubs.rsc.org

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